molecular formula C14H16N2O2S2 B5600545 N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide

N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide

Cat. No. B5600545
M. Wt: 308.4 g/mol
InChI Key: MKFQFLQDFGMZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide, also known as CEBA, is a synthetic compound that has been studied extensively in scientific research. It belongs to the class of thioacetamide derivatives and has been found to have several potential applications in the field of medicine and biochemistry.

Scientific Research Applications

Anticancer Activities

Benzothiazole derivatives have been extensively studied for their potential anticancer properties. For instance, 2-phenyl benzothiazole derivatives exhibited potent cytotoxic activity against breast cancer cell lines, showcasing the promise of these compounds in cancer treatment strategies (Firoozpour et al., 2018). Additionally, various benzothiazole-containing compounds have been synthesized and evaluated for their antitumor activity against a range of human tumor cell lines, revealing significant anticancer activity in specific derivatives (Yurttaş et al., 2015).

Antimicrobial and Antibacterial Activities

The synthesis of benzothiazole derivatives has also led to compounds with promising antimicrobial and antibacterial properties. Research has shown that some benzothiazole analogs exhibit significant activity against various bacterial and fungal strains, highlighting their potential in addressing resistance to conventional antibiotics (Rezki, 2016).

Corrosion Inhibition

Benzothiazole derivatives have been applied as corrosion inhibitors, offering protection for metals against corrosion in acidic environments. Experimental studies have confirmed the efficacy of specific benzothiazole compounds as corrosion inhibitors for carbon steel in HCl solutions, providing insights into their potential industrial applications (Hu et al., 2016).

Anti-inflammatory Activities

The exploration of benzothiazole derivatives extends to anti-inflammatory applications, where certain compounds have demonstrated potential in inhibiting inflammatory processes. This suggests their applicability in developing new treatments for inflammatory diseases, thereby expanding the therapeutic scope of benzothiazole derivatives (Tariq et al., 2018).

properties

IUPAC Name

N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-2-18-10-5-6-11-12(7-10)20-14(16-11)19-8-13(17)15-9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFQFLQDFGMZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323702
Record name N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718050
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

351505-08-3
Record name N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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